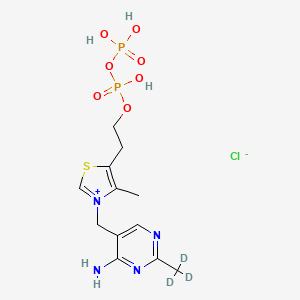

Thiamine pyrophosphate-d3

Description

Properties

Molecular Formula |

C12H19ClN4O7P2S |

|---|---|

Molecular Weight |

463.79 g/mol |

IUPAC Name |

2-[3-[[4-amino-2-(trideuteriomethyl)pyrimidin-5-yl]methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride |

InChI |

InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H/i2D3; |

InChI Key |

YXVCLPJQTZXJLH-MUTAZJQDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of Thiamine Pyrophosphate-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Thiamine Pyrophosphate-d3 (TPP-d3), a deuterated analog of the vital coenzyme Thiamine Pyrophosphate (TPP). TPP-d3 is a critical tool in metabolic research and clinical diagnostics, primarily serving as an internal standard for the accurate quantification of endogenous TPP levels by mass spectrometry.[1][2] This document outlines the available purity specifications, details the experimental methodologies for its characterization, and illustrates key related pathways and workflows.

Data Presentation: Purity Specifications

The isotopic and chemical purity of this compound is a critical parameter for its application as an internal standard. Commercially available TPP-d3 exhibits high purity, as summarized in the table below, compiled from various suppliers. The notation "d3-Major" indicates that the primary labeled species contains three deuterium (B1214612) atoms.

| Supplier/Source | Isotopic Purity/Label | Chemical Purity | Analytical Method(s) | Molecular Formula | CAS Number |

| Cambridge Isotope Laboratories | pyrimidyl-methyl-D₃, 98% | >95% | Not Specified | C₁₂H₁₆D₃ClN₄O₇P₂S | 2483831-79-2 |

| Eurisotop | pyrimidyl-methyl-D₃, 98% | 90% or 98% | Not Specified | C₁₂H₁₆D₃ClN₄O₇P₂S / C₁₂D₃H₁₆ClN₄O₇P₂S | 2483831-79-2 |

| LGC Standards | d3-Major | >95% | HPLC, NMR, MS | C₁₂H₁₆D₃ClN₄O₇P₂S | 2483831-79-2 |

| Santa Cruz Biotechnology | d3-Major | ≥94% | Not Specified | C₁₂H₁₆D₃ClN₄O₇P₂S | 2483831-79-2 |

| MedChemExpress | Deuterium Labeled | Not Specified | Not Specified | C₁₂H₁₆D₃ClN₄O₇P₂S | 2483831-79-2 |

Experimental Protocols

The determination of isotopic and chemical purity of this compound relies on sophisticated analytical techniques. The most common methods cited are High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for isotopic enrichment and structural confirmation.[3]

Protocol 1: Isotopic Purity Assessment by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for assessing isotopic purity. It physically separates the analyte from potential impurities before ionization and mass analysis, providing high specificity and sensitivity. This protocol is based on methodologies where TPP-d3 is used as an internal standard.[2][4]

Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of the deuterated (d3) species versus non-deuterated (d0) and partially deuterated (d1, d2) species.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source[4]

Reagents and Materials:

-

This compound sample

-

Thiamine Pyrophosphate (unlabeled) standard

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL) in Mobile Phase A.

-

Chromatography: Inject the sample onto the UPLC system. Elute using a gradient program to separate TPP from any potential impurities. A typical gradient might run from 2% to 98% Mobile Phase B over several minutes.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode. Monitor for specific mass-to-charge (m/z) transitions (Selected Reaction Monitoring - SRM) for both TPP and TPP-d3.[4]

-

Data Analysis:

-

Integrate the peak areas for both the d0 and d3 SRM transitions.

-

Calculate the isotopic purity using the formula: Isotopic Purity (%) = [Area(d3) / (Area(d3) + Area(d0))] x 100

-

For a more detailed analysis, monitor for d1 (m/z 426.1) and d2 (m/z 427.1) species to assess the full isotopic distribution.

-

Protocol 2: Purity and Structural Confirmation by NMR Spectroscopy

NMR spectroscopy provides information on the chemical structure and can be used to confirm the position of isotopic labels and assess chemical purity. Both ¹H and ³¹P NMR are relevant for TPP.

Objective: To confirm the molecular structure, verify the site of deuteration, and assess the overall chemical purity of the TPP-d3 sample.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 300 MHz or higher)

Reagents and Materials:

-

This compound sample

-

Deuterium Oxide (D₂O) as the solvent

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the TPP-d3 sample in D₂O.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The deuteration at the pyrimidyl-methyl group should result in the disappearance or significant reduction of the corresponding proton signal in the ¹H spectrum compared to the spectrum of an unlabeled TPP standard.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

TPP has two phosphorus atoms in a pyrophosphate moiety, which typically appear as a set of doublets or a more complex AB system.[5] The chemical shifts and coupling constants should be consistent with the known structure of TPP.

-

-

Data Analysis:

-

Structural Confirmation: Compare the acquired ¹H and ³¹P spectra with reference spectra of unlabeled TPP to confirm the overall structure and identify the absence of the specific proton signal corresponding to the deuterated methyl group.[6]

-

Purity Assessment: Integrate the signals corresponding to TPP-d3 and any impurity signals observed in both the ¹H and ³¹P spectra. Calculate the chemical purity as the relative percentage of the TPP-d3 signals.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for purity assessment and the biological role of Thiamine Pyrophosphate.

Caption: LC-MS/MS workflow for TPP-d3 isotopic purity analysis.

Caption: Role of TPP as a coenzyme in key metabolic pathways.[1][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiamine-d3 Pyrophosphate Chloride (d3-Major) [lgcstandards.com]

- 4. nvkc.nl [nvkc.nl]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Thiamine pyrophosphate-d3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biochemical significance of the deuterated form of thiamine (B1217682) pyrophosphate (TPP-d3). It includes detailed information on its role in metabolic pathways and provides established experimental protocols for its analysis.

Chemical Structure and Properties of Thiamine Pyrophosphate-d3

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is a critical coenzyme in all living systems. Its structure consists of a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge, with a pyrophosphate group attached to the thiazole ring. The deuterated analogue, this compound (TPP-d3), is a stable isotope-labeled version of TPP that is invaluable for metabolic research and as an internal standard in quantitative analyses. In TPP-d3, three hydrogen atoms on the methyl group of the pyrimidine ring are replaced with deuterium (B1214612) atoms.

Chemical Structure

The chemical structure of this compound is characterized by the substitution of three hydrogen atoms with deuterium on the methyl group attached to the pyrimidine ring.

Physicochemical Properties

A summary of the key physicochemical properties of thiamine pyrophosphate and its deuterated form is presented in the table below.

| Property | Thiamine Pyrophosphate | This compound |

| Molecular Formula | C₁₂H₁₉N₄O₇P₂S⁺ | C₁₂H₁₆D₃N₄O₇P₂S⁺ |

| Molecular Weight | 425.31 g/mol | 428.33 g/mol |

| CAS Number | 154-87-0 | 1346603-25-2 |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility | Soluble in water | Soluble in water |

| Storage Temperature | -20°C | -20°C |

Biochemical Roles and Signaling Pathways

Thiamine pyrophosphate is an essential cofactor for several key enzymes involved in central metabolic pathways.[1] Its primary role is in the catalysis of reactions involving the cleavage of carbon-carbon bonds, such as the decarboxylation of α-keto acids and the transfer of two-carbon units.

Role in Central Carbon Metabolism

TPP is a crucial coenzyme for enzymes that link glycolysis to the citric acid cycle and within the cycle itself. It is also vital for the pentose (B10789219) phosphate (B84403) pathway, which is essential for the synthesis of nucleotides and reducing equivalents.

Thiamine Biosynthesis and Salvage Pathway in Yeast

In organisms like Saccharomyces cerevisiae, thiamine can be synthesized de novo or salvaged from the environment. The biosynthesis involves the separate formation of the pyrimidine and thiazole moieties, which are then coupled to form thiamine monophosphate. This is subsequently phosphorylated to TPP.[2]

Experimental Protocols

Synthesis of this compound

A general strategy for the synthesis of deuterated compounds involves the use of deuterated starting materials or reagents in a chemical synthesis route. For TPP-d3, a plausible approach is the enzymatic phosphorylation of commercially available thiamine-d3.

General Enzymatic Phosphorylation Protocol:

-

Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl, pH 7.5), dissolve thiamine-d3, ATP (as a phosphate donor), and a divalent cation (e.g., MgCl₂).

-

Enzyme Addition: Add thiamine pyrophosphokinase (TPK) to the reaction mixture. TPK catalyzes the transfer of the pyrophosphate group from ATP to thiamine.

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration to allow for the conversion of thiamine-d3 to TPP-d3.

-

Reaction Quenching: Stop the reaction by adding a denaturing agent, such as trichloroacetic acid (TCA), or by heat inactivation.

-

Purification: The resulting TPP-d3 can be purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC) or ion-exchange chromatography.

-

Verification: The identity and purity of the synthesized TPP-d3 should be confirmed by mass spectrometry and NMR spectroscopy.

Analysis of this compound

This protocol is adapted from a validated method for the simultaneous measurement of TPP and other B vitamins in whole blood.

Sample Preparation:

-

Internal Standard Addition: To a 50 µL whole blood sample, add an internal standard solution containing a known concentration of TPP-d3.

-

Deproteinization: Add 100 µL of a trichloroacetic acid (TCA) solution to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for TPP and TPP-d3. For TPP, a common transition is m/z 425.1 → 122.1. For TPP-d3, the transition would be m/z 428.1 → 125.1.

Workflow for LC-MS/MS Analysis:

NMR spectroscopy is a powerful technique for the structural elucidation and quantification of TPP and its deuterated analog. Both ³¹P and ¹³C NMR can provide valuable information.

General Protocol for ³¹P NMR:

-

Sample Preparation: Dissolve a known amount of TPP-d3 in a suitable solvent, typically D₂O, to a concentration of 1-10 mM. Add a pH buffer to maintain a stable pH, as the chemical shifts of the phosphorus nuclei are pH-dependent.[3]

-

NMR Spectrometer: Use a high-field NMR spectrometer equipped with a phosphorus-sensitive probe.

-

Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: The ³¹P NMR spectrum of TPP shows two distinct signals corresponding to the α- and β-phosphorus atoms of the pyrophosphate group. The chemical shifts and coupling constants can be used to confirm the structure and purity of the compound.

General Protocol for ¹³C NMR:

-

Sample Preparation: Prepare a concentrated solution of TPP-d3 in D₂O (typically >10 mM due to the lower sensitivity of ¹³C NMR).

-

NMR Spectrometer: Use a high-field NMR spectrometer with a carbon-sensitive probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ³¹P NMR.

-

Data Processing: Process the FID as described for ³¹P NMR.

-

Spectral Analysis: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the TPP-d3 molecule. The absence of a signal for the methyl group on the pyrimidine ring and the presence of a characteristic triplet (due to C-D coupling) in the proton-coupled ¹³C spectrum would confirm the deuteration at this position.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolism, nutrition, and drug development. Its use as an internal standard in mass spectrometry-based assays allows for accurate quantification of endogenous TPP levels, while its application in metabolic tracing studies can provide valuable insights into the dynamics of thiamine metabolism. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of TPP-d3 in a research setting.

References

Thiamine Pyrophosphate (TPP): A Mechanistic Deep Dive into its Coenzymatic Action

Introduction

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential coenzyme in all living organisms. It plays a critical role in central metabolic pathways, including carbohydrate and amino acid metabolism. TPP's unique chemical reactivity, centered on the thiazolium ring, enables it to catalyze a variety of crucial biochemical reactions, primarily involving the cleavage of bonds adjacent to a carbonyl group. This technical guide provides an in-depth exploration of the mechanism of action of TPP, detailing its role in key enzymatic reactions, summarizing relevant quantitative data, and outlining experimental protocols for its study.

The Core Mechanism: The Thiazolium Ring and Ylide Formation

The catalytic prowess of TPP resides in its heterocyclic thiazolium ring. The C2 carbon of this ring, situated between the nitrogen and sulfur atoms, possesses an unusually acidic proton. In the enzyme's active site, a basic amino acid residue facilitates the deprotonation of this C2 carbon, forming a potent nucleophilic carbanion, also known as an ylide. This ylide is the key reactive species that initiates the catalytic cycle.

The overall mechanism can be generalized into three fundamental steps:

-

Ylide Formation: The enzyme's environment promotes the deprotonation of the C2-H of the thiazolium ring to form the nucleophilic ylide.

-

Nucleophilic Attack: The ylide attacks the carbonyl carbon of a substrate, such as an α-keto acid or an α-keto sugar.

-

Electron Sink/Rearrangement: The thiazolium ring acts as an "electron sink," stabilizing the resulting negatively charged intermediate through resonance. This facilitates the key chemical step, such as decarboxylation or the transfer of an acyl group, leading to product formation and regeneration of the TPP coenzyme.

Caption: Generalized catalytic cycle of Thiamine Pyrophosphate (TPP).

TPP in α-Keto Acid Decarboxylation

A primary role for TPP is the oxidative and non-oxidative decarboxylation of α-keto acids. Enzymes such as pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and pyruvate decarboxylase rely on TPP for this function.

Mechanism in Pyruvate Dehydrogenase (E1 component):

The E1 component (pyruvate dehydrogenase) of the multi-enzyme pyruvate dehydrogenase complex (PDC) catalyzes the decarboxylation of pyruvate.

-

Binding and Ylide Formation: TPP is bound in the active site of E1. The C2 of TPP is deprotonated to form the ylide.

-

Attack on Pyruvate: The TPP ylide attacks the carbonyl carbon (C2) of pyruvate, forming a covalent adduct called lactyl-TPP.

-

Decarboxylation: The thiazolium ring acts as an electron sink, withdrawing electrons and facilitating the release of the carboxyl group as CO2. This results in the formation of a resonance-stabilized enamine intermediate, hydroxyethyl-TPP (HETPP).

-

Reductive Acetylation: The hydroxyethyl (B10761427) group is then transferred from HETPP to the lipoamide (B1675559) cofactor of the E2 component (dihydrolipoyl transacetylase), regenerating the TPP ylide in E1 and forming acetyl-dihydrolipoamide.

Caption: Decarboxylation of pyruvate by the E1 component of PDC.

TPP in Transketolase Reactions

Transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, utilizes TPP to catalyze the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.

Mechanism of Transketolase:

-

Ylide Attack: The TPP ylide attacks the carbonyl carbon of a ketose substrate (e.g., xylulose-5-phosphate).

-

C-C Bond Cleavage: This attack leads to the cleavage of the C2-C3 bond of the ketose, releasing an aldose product (e.g., glyceraldehyde-3-phosphate).

-

Resonance-Stabilized Intermediate: A two-carbon fragment remains covalently attached to TPP, forming a resonance-stabilized α,β-dihydroxyethyl-TPP intermediate (glycolaldehyde-TPP).

-

Transfer to Aldose: This intermediate then presents the two-carbon fragment to an aldose acceptor (e.g., ribose-5-phosphate), forming a new ketose product (e.g., sedoheptulose-7-phosphate) and regenerating the TPP ylide.

Caption: TPP-mediated two-carbon transfer by transketolase.

Quantitative Data on TPP-Enzyme Interactions

The interaction between TPP and its dependent enzymes can be characterized by various kinetic and binding parameters. The following table summarizes representative data from the literature.

| Enzyme | Organism | Substrate | Km (TPP) (µM) | Km (Substrate) (µM) | kcat (s⁻¹) | Reference |

| Pyruvate Decarboxylase | Saccharomyces cerevisiae | Pyruvate | 0.35 | 3000 | 90 | |

| Transketolase | Saccharomyces cerevisiae | Xylulose-5-Phosphate | 0.4 | 130 | 25 | |

| Pyruvate Dehydrogenase (E1) | Escherichia coli | Pyruvate | 0.1 - 0.2 | 150 - 300 | 50 - 70 | |

| α-Ketoglutarate Dehydrogenase (E1) | Bos taurus | α-Ketoglutarate | ~1 | 250 | ~100 |

Note: Values can vary significantly depending on experimental conditions (pH, temperature, buffer composition).

Experimental Protocols

Studying the mechanism of TPP-dependent enzymes requires robust experimental assays. Below is a detailed protocol for a common continuous spectrophotometric assay for the E1 component of the pyruvate dehydrogenase complex.

Protocol: Continuous Spectrophotometric Assay for Pyruvate Dehydrogenase (E1)

This assay measures the TPP-dependent decarboxylation of pyruvate by monitoring the reduction of an artificial electron acceptor, 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD⁺), which is coupled to the reoxidation of the lipoamide cofactor by the E3 component.

Materials:

-

Purified E1, E2, and E3 components of the PDC

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

MgCl₂ (2 mM)

-

Thiamine pyrophosphate (TPP) (0.2 mM)

-

Cysteine-HCl (2 mM)

-

Sodium Pyruvate (5 mM)

-

NAD⁺ (2 mM)

-

APAD⁺ (1 mM)

-

Spectrophotometer capable of reading at 365 nm

Procedure:

-

Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing 50 mM potassium phosphate buffer, 2 mM MgCl₂, 0.2 mM TPP, and 2 mM cysteine-HCl.

-

Enzyme Addition: Add the E1, E2, and E3 enzymes to the reaction mixture. The concentrations should be optimized for a linear reaction rate. A typical starting point is in the low microgram range.

-

Incubation: Incubate the mixture for 5 minutes at 30°C to allow for TPP to bind to the E1 component.

-

Initiation of Reaction: Initiate the reaction by adding 5 mM sodium pyruvate and 1 mM APAD⁺.

-

Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 365 nm over time (typically 3-5 minutes). The reduction of APAD⁺ to APADH leads to an increase in absorbance at this wavelength.

-

Rate Calculation: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of APADH (ε₃₆₅ = 9.1 x 10³ M⁻¹cm⁻¹).

-

Controls: Perform control experiments by omitting TPP, pyruvate, or any of the enzyme components to ensure the observed activity is dependent on all components.

Caption: Workflow for a continuous spectrophotometric assay of PDC E1.

Thiamine pyrophosphate is a coenzyme of fundamental importance, employing a sophisticated chemical mechanism centered on the unique properties of its thiazolium ring. Through the formation of a stabilized carbanion, TPP expertly catalyzes the cleavage and formation of carbon-carbon bonds, driving critical metabolic reactions like the decarboxylation of α-keto acids and the transfer of two-carbon units. The study of its mechanism, through detailed kinetic analysis and robust enzymatic assays, continues to provide deep insights into the core processes of cellular metabolism.

Role of deuterium labeling in Thiamine pyrophosphate-d3

An In-depth Technical Guide to the Role of Deuterium (B1214612) Labeling in Thiamine (B1217682) Pyrophosphate-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine Pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for enzymes central to carbohydrate and amino acid metabolism. Understanding its catalytic mechanisms, quantifying its levels in biological matrices, and modulating its metabolic fate are critical areas of research. Deuterium-labeled Thiamine Pyrophosphate (TPP-d3) has emerged as an indispensable tool in this endeavor. This technical guide provides a comprehensive overview of the multifaceted roles of TPP-d3, focusing on its application in elucidating enzymatic mechanisms through the kinetic isotope effect (KIE), its use as an internal standard for precise quantification in bioanalytical assays, and its potential in drug development. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to equip researchers with the foundational knowledge to leverage TPP-d3 in their work.

Introduction to Thiamine Pyrophosphate (TPP)

Thiamine Pyrophosphate is a cofactor present in all living systems, where it catalyzes crucial biochemical reactions.[1] Chemically, TPP consists of a pyrimidine (B1678525) ring linked to a thiazolium ring, which is coupled to a pyrophosphate group.[1] The catalytic activity of TPP is centered on the C2 atom of the thiazolium ring. This position is acidic, allowing for the donation of its proton to form a highly nucleophilic carbanion, often referred to as an ylide.[1][2] This ylide is the key reactive species that attacks electrophilic carbonyl carbons of substrates like pyruvate (B1213749), enabling reactions such as decarboxylation and transketolation. TPP-dependent enzymes include the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase, and transketolase, which are vital for cellular energy metabolism.[3][4]

Core Applications of Deuterium Labeling in TPP-d3

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as a powerful probe in chemical and biological sciences. Replacing a hydrogen atom with a deuterium atom can lead to a significant change in the rate of a reaction if the bond to that hydrogen is broken in the rate-determining step—a phenomenon known as the Kinetic Isotope Effect (KIE).[5] Thiamine Pyrophosphate-d3 (TPP-d3) is a deuterated isotopologue of TPP, which is utilized in several key research and clinical applications.[6][7]

Mechanistic Elucidation via the Kinetic Isotope Effect (KIE)

The first step in the catalytic cycle of all TPP-dependent enzymes is the deprotonation of the C2-H on the thiazolium ring. Studying the rate of this proton abstraction is fundamental to understanding enzyme activation. By replacing the C2-proton with a deuteron (B1233211) (C2-D), researchers can measure the rate of H/D exchange and quantify the enzyme's ability to facilitate this critical step. The enzyme environment can dramatically accelerate the rate of C-H bond ionization.[8] Studies using ¹H-NMR spectroscopy have measured the pseudo-first-order rate constants of H/D exchange for TPP bound to the active sites of enzymes like the E. coli pyruvate dehydrogenase complex (E1ec), providing direct quantitative insight into the catalytic machinery.[9] A significant difference in the rate of exchange between the protonated and deuterated species provides evidence for the C-H bond cleavage being a rate-limiting or partially rate-limiting step in catalysis.

Gold Standard for Quantitative Bioanalysis

In clinical and research settings, accurate measurement of TPP levels in biological samples, such as whole blood, is crucial for diagnosing deficiencies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is essential for accurate quantification, as it corrects for variability during sample preparation and instrumental analysis.[6] TPP-d3 serves as an ideal internal standard because it is chemically identical to the analyte (TPP) and co-elutes during chromatography, but is distinguishable by its higher mass.[7][10] This ensures that any loss during extraction or any ion suppression/enhancement effects in the mass spectrometer affect both the analyte and the internal standard equally, leading to highly accurate and precise measurements.[6]

Utility in Drug Development

In drug development, deuteration is a strategy used to modify the metabolic profile of a drug candidate.[5] Replacing a hydrogen atom with a deuterium atom at a site of metabolic transformation (e.g., a site of cytochrome P450 oxidation) can slow down the rate of metabolism due to the KIE.[11] This can lead to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure. While TPP itself is a vitamin, its analogues are explored as potential therapeutic agents. Deuterium labeling of these analogues could be used to optimize their pharmacokinetic profiles, enhancing their efficacy or reducing dosing frequency.

Data Presentation: Quantitative Analysis

Quantitative data is essential for interpreting the results of experiments using TPP-d3. The following tables summarize key data from studies involving H/D exchange rate measurements and the validation of bioanalytical methods.

Table 1: Hydrogen/Deuterium Exchange Rate Constants of TPP C2-Proton at the Active Site of E. coli Pyruvate Dehydrogenase E1 Component (E1ec) and its Variants

This table presents pseudo-first-order rate constants (k_obs) for the exchange of the TPP C2-proton with deuterium from the solvent, as measured by ¹H-NMR. The data highlights how mutations in the active site affect the enzyme's ability to activate the cofactor.

| Enzyme | k_obs (s⁻¹) for Fast Exchanging Site | k_obs (s⁻¹) for Unbound TPP |

| Wild-Type E1ec | > 100 | Not Applicable |

| E235A Variant | 9.3 ± 3.2 | 0.12 ± 0.02 |

| E571A Variant | 9.8 ± 5.7 | 0.14 ± 0.06 |

| R606A Variant | Not Observed (Monoexponential fit) | 0.13 ± 0.01 |

| (Data sourced from Nemeria et al. as presented in ResearchGate[9]) |

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for TPP Quantification in Whole Blood Using TPP-d3 Internal Standard

This table summarizes typical validation parameters for a robust bioanalytical method, demonstrating the high quality of data achievable with a deuterated internal standard.

| Parameter | Performance Metric | Reference(s) |

| Linearity Range | 12 - 4870 nmol/L | [6][7] |

| Lower Limit of Quantification (LLOQ) | 9.4 - 12 nmol/L | [6][10] |

| Intra-Assay Precision (%CV) | 2.4% - 4.1% | [10] |

| Inter-Assay Precision (%CV) | 2.4% - 7.6% | [6][10] |

| Extraction Recovery | 99% - 102% | [7][10] |

| Relative Matrix Effect | 93% - 97% | [6][7] |

| (Data compiled from validated methods published by Roelofsen-de Beer et al. and Midttun et al.[6][7][10]) |

Experimental Protocols

Protocol 1: General Synthesis of C2-Deuterated Thiamine Pyrophosphate (TPP-d)

This protocol describes a plausible two-step method for synthesizing TPP deuterated at the C2 position of the thiazolium ring, based on established H/D exchange principles and pyrophosphorylation reactions.

-

Step 1: Catalytic H/D Exchange of Thiamine a. Dissolve thiamine hydrochloride in deuterium oxide (D₂O) to a concentration of 10-20 mg/mL. b. Adjust the pD of the solution to a slightly basic range (e.g., pD 8-9) using a suitable base like NaOD. The basic conditions facilitate the abstraction of the C2-proton.[2] c. Heat the solution at a controlled temperature (e.g., 50-60 °C) for several hours to days. d. Monitor the extent of deuterium incorporation by ¹H-NMR spectroscopy by observing the disappearance of the C2-H proton signal (typically around 9.5-10 ppm). e. Once the desired level of deuteration is achieved, neutralize the solution and lyophilize to obtain C2-deuterated thiamine (Thiamine-d).

-

Step 2: Pyrophosphorylation of Thiamine-d a. Utilize the enzyme thiamine pyrophosphokinase (TPK), which catalyzes the transfer of a pyrophosphate group from ATP to thiamine.[4] b. Prepare a reaction mixture containing Thiamine-d, ATP, Mg²⁺ (a required cofactor for TPK), and a suitable buffer (e.g., Tris-HCl, pH 7.5). c. Add purified TPK enzyme to initiate the reaction. d. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) for 1-2 hours. e. Purify the resulting TPP-d from the reaction mixture using techniques such as ion-exchange chromatography or reversed-phase HPLC. f. Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Determination of H/D Exchange Rate at TPP C2-Position via ¹H-NMR

This protocol outlines a method to measure the rate at which a TPP-dependent enzyme catalyzes the exchange of the C2-proton of TPP with deuterium from the solvent.

-

Preparation: a. Prepare a highly concentrated solution of the purified apoenzyme (enzyme without TPP) in a D₂O-based buffer. b. Prepare a stock solution of non-deuterated TPP in the same D₂O buffer. c. Set up a ¹H-NMR spectrometer to acquire spectra at regular time intervals (e.g., every 30-60 seconds) at a constant temperature.

-

Reaction Initiation and Monitoring: a. Place the apoenzyme solution in an NMR tube and acquire a baseline spectrum. b. Initiate the reaction by adding a small volume of the TPP stock solution to the NMR tube, mixing quickly, and immediately starting the time-course NMR acquisition. c. The enzyme will bind TPP and begin catalyzing the exchange of the C2-proton with solvent deuterium.

-

Data Analysis: a. Process the series of ¹H-NMR spectra. b. Integrate the signal corresponding to the C2-proton of TPP at each time point. c. Plot the signal intensity (or its natural logarithm) versus time. d. Fit the resulting decay curve to a first-order or pseudo-first-order exponential decay function (I(t) = I₀ * e^(-k_obs * t)). e. The fitted rate constant, k_obs, represents the rate of H/D exchange at the C2 position, reflecting the enzyme's catalytic efficiency in activating the cofactor.[9]

Protocol 3: Quantification of TPP in Whole Blood using TPP-d3 by LC-MS/MS

This protocol provides a standard procedure for the extraction and quantification of TPP from whole blood samples for clinical or research purposes.[6][7][10]

-

Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of whole blood sample (calibrator, control, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 100 µL of an internal standard working solution containing a known concentration of TPP-d3 dissolved in an organic solvent (e.g., methanol). c. Add 100 µL of a protein precipitation agent, such as 10% trichloroacetic acid (TCA), to the mixture. d. Vortex vigorously for 30-60 seconds to ensure complete mixing and protein precipitation. e. Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins. f. Carefully transfer the clear supernatant to an autosampler vial for analysis.

-

LC-MS/MS Analysis: a. Liquid Chromatography (LC):

- System: UHPLC system.

- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Methanol with 0.1% formic acid.

- Gradient: A suitable gradient from low to high organic phase to elute TPP.

- Flow Rate: ~0.4 mL/min.

- Injection Volume: 5-10 µL. b. Mass Spectrometry (MS):

- System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- TPP: Q1 425.1 -> Q3 122.1 (example transition)

- TPP-d3: Q1 428.1 -> Q3 122.1 (or other appropriate fragment)

-

Quantification: a. Generate a calibration curve by plotting the ratio of the TPP peak area to the TPP-d3 peak area against the concentration of the calibrator samples. b. Determine the concentration of TPP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Diagram 1: Catalytic Cycle of Thiamine Pyrophosphate (TPP)

Caption: The catalytic cycle of TPP, highlighting the crucial C2-H deprotonation step.

Diagram 2: Experimental Workflow for KIE Analysis via H/D Exchange

Caption: Workflow for determining the H/D exchange rate constant using ¹H-NMR.

Diagram 3: Workflow for Bioanalysis using TPP-d3 Internal Standard

Caption: Bioanalytical workflow for TPP quantification using a TPP-d3 internal standard.

Conclusion

This compound is a versatile and powerful tool for researchers across basic science and drug development. Its application in mechanistic studies provides unparalleled insight into the fundamental activation step of TPP-dependent enzymes. As a stable isotope-labeled internal standard, it represents the gold standard for accurate and reliable quantification of TPP in complex biological matrices, a critical need for clinical diagnostics and metabolic research. Finally, the principles of metabolic stabilization through deuteration offer a potential avenue for the development of novel therapeutics based on thiamine analogues. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to harness the full potential of TPP-d3 in their research.

References

- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]

- 3. Structural basis for flip-flop action of thiamin pyrophosphate-dependent enzymes revealed by human pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiamine Pyrophosphate Biosynthesis and Transport in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Thiamin Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nvkc.nl [nvkc.nl]

- 8. Evidence for dramatic acceleration of a C-H bond ionization rate in thiamin diphosphate enzymes by the protein environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thiamine Pyrophosphate-d3 in Research and Drug Development

This technical guide provides an in-depth overview of Thiamine (B1217682) Pyrophosphate-d3 (TPP-d3), a deuterated isotopologue of the essential coenzyme Thiamine Pyrophosphate (TPP). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and pathway visualizations to facilitate its application in metabolic research and as an internal standard in analytical methodologies.

Core Data Summary

Thiamine Pyrophosphate-d3 serves as a critical tool in biomedical and pharmaceutical research, primarily as an internal standard for mass spectrometry-based quantification of endogenous TPP. Its isotopic labeling ensures that it mimics the chemical and physical behavior of the unlabeled analyte, allowing for accurate and precise measurements by correcting for matrix effects and variations in sample processing.

Quantitative Data

| Property | Value | Source(s) |

| Labeled CAS Number | 2483831-79-2 | [1][2][3][4] |

| Unlabeled CAS Number | 154-87-0 | [1][3][5] |

| Molecular Weight | 463.79 g/mol | [1][2][3][5] |

| Molecular Formula | C₁₂H₁₆D₃ClN₄O₇P₂S | [1][2][3][5] |

Role in Metabolic Pathways

Thiamine Pyrophosphate is a vital coenzyme for several key enzymes involved in central carbon metabolism. Its presence is crucial for cellular energy generation and the biosynthesis of essential molecules. TPP-d3, as a stable isotope-labeled analog, is instrumental in studying the flux and regulation of these pathways.

Key TPP-Dependent Enzymatic Reactions

-

Pyruvate (B1213749) Dehydrogenase Complex (PDC): Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.

-

α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A key regulatory point in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[6]

-

Transketolase: A crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for the interconversion of sugar phosphates and the production of NADPH and precursors for nucleotide synthesis.

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).

Central role of Thiamine Pyrophosphate (TPP) in metabolism.

Experimental Protocols

Quantification of Thiamine Pyrophosphate in Whole Blood using LC-MS/MS with TPP-d3 Internal Standard

This protocol outlines a common method for the accurate quantification of TPP in whole blood samples, employing TPP-d3 for isotope dilution mass spectrometry.

Methodology:

-

Sample Preparation:

-

Thaw frozen whole blood samples at room temperature.

-

To 100 µL of hemolyzed whole blood, add 300 µL of a working internal standard solution containing a known concentration of TPP-d3 (e.g., 50 ng/mL in deionized water).

-

Vortex mix for 30 seconds.

-

Add 30 µL of 70% perchloric acid or an appropriate volume of trichloroacetic acid to precipitate proteins.[4][7]

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform chromatographic separation on a reverse-phase C18 column. Use a gradient elution with mobile phases consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific mass transitions for TPP and TPP-d3. A common transition for TPP is m/z 425.1 > 121.85.[4][7] The corresponding transition for TPP-d3 would be m/z 428.1 > 121.85, accounting for the three deuterium (B1214612) atoms.

-

-

Data Analysis:

-

Quantify the concentration of TPP in the samples by calculating the peak area ratio of the analyte to the internal standard (TPP/TPP-d3).

-

Generate a calibration curve using standards of known TPP concentrations spiked with the same amount of TPP-d3 internal standard.

-

Workflow for TPP quantification by LC-MS/MS.

Enzymatic Assay for Pyruvate Dehydrogenase Complex (PDC) Activity

This protocol describes a general method for measuring the activity of the PDC, for which TPP is an essential cofactor.

Methodology:

-

Sample Preparation:

-

Prepare cell lysates or mitochondrial extracts from tissues or cultured cells in an appropriate buffer.

-

Determine the protein concentration of the extracts for normalization of enzyme activity.

-

-

Assay Procedure (Colorimetric):

-

Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.5), pyruvate (substrate), coenzyme A, NAD+, and thiamine pyrophosphate (TPP).

-

Initiate the reaction by adding the sample extract to the reaction mixture.

-

The PDC-catalyzed reaction produces NADH, which can be measured directly by the increase in absorbance at 340 nm.

-

Alternatively, the NADH produced can be coupled to a colorimetric reaction. For example, in the presence of a diaphorase, NADH can reduce a tetrazolium salt (e.g., MTT or INT) to a colored formazan (B1609692) product, which can be measured at a specific wavelength (e.g., 565 nm for MTT).[2][5][8]

-

-

Data Analysis:

-

Calculate the rate of change in absorbance over time.

-

Determine the specific activity of the PDC in the sample, typically expressed as units of enzyme activity per milligram of protein. One unit is often defined as the amount of enzyme that generates 1.0 µmole of NADH per minute under the specified conditions.

-

Workflow for Pyruvate Dehydrogenase Complex (PDC) activity assay.

References

- 1. biocompare.com [biocompare.com]

- 2. raybiotech.com [raybiotech.com]

- 3. Case Western Reserve University [case.edu]

- 4. nvkc.nl [nvkc.nl]

- 5. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 7. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

Biological significance of Thiamine pyrophosphate in metabolic pathways

A Technical Guide for Researchers and Drug Development Professionals

Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for a suite of crucial enzymes that govern central carbon metabolism.[1] Its significance extends from energy generation via the citric acid cycle to the biosynthesis of nucleic acids and neurotransmitters.[2][3] A deficiency in thiamine can lead to severe metabolic and neurological disorders, including beriberi and Wernicke-Korsakoff syndrome, underscoring the vital role of TPP in maintaining cellular homeostasis.[3][4] This guide provides an in-depth examination of TPP's function, the pathways it regulates, and methodologies for its study, tailored for professionals in biomedical research and pharmaceutical development.

The Chemical Foundation of TPP Catalysis

At the heart of TPP's catalytic power is the thiazolium ring.[1] A proton on the C2 carbon of this ring is unusually acidic, and its removal by an enzymatic base generates a potent nucleophilic carbanion, often referred to as an ylide.[5] This carbanion is the key reactive species that attacks the carbonyl carbon of substrates, such as α-keto acids.[1][5] The positively charged nitrogen atom in the thiazolium ring acts as an "electron sink," stabilizing the negatively charged intermediates formed during the reaction, thereby facilitating the cleavage of carbon-carbon bonds—a notoriously difficult chemical transformation.[5]

The general mechanism proceeds in several key steps:

-

Ylide Formation: The enzyme deprotonates the C2 carbon of the TPP thiazolium ring.

-

Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of the substrate (e.g., pyruvate).

-

Decarboxylation: The C-C bond of the substrate is cleaved, releasing CO2 and forming a resonance-stabilized intermediate (e.g., hydroxyethyl-TPP).[5]

-

Product Release: The intermediate transfers the acyl group to an acceptor, regenerating the TPP cofactor for the next catalytic cycle.

Core Metabolic Pathways Dependent on TPP

TPP is a mandatory cofactor for several multi-enzyme complexes and standalone enzymes that are strategically positioned at critical metabolic crossroads.[2][6] These enzymes are primarily involved in the decarboxylation of α-keto acids and the transfer of two-carbon units.[5]

The PDC forms the irreversible link between glycolysis and the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate (B1213749) to acetyl-CoA.[6][7] TPP is the cofactor for the first component of this complex, pyruvate dehydrogenase (E1). A deficiency in TPP leads to reduced PDC activity, causing pyruvate to be shunted towards lactate (B86563) production, which can result in life-threatening lactic acidosis.[8][9] This impairment also severely restricts the cell's ability to generate ATP from carbohydrates.[10]

Located within the mitochondrial matrix, α-KGDHC catalyzes a key rate-limiting step in the citric acid cycle: the conversion of α-ketoglutarate to succinyl-CoA.[2] TPP is essential for the E1 component of this complex. Dysfunction of α-KGDHC due to TPP deficiency disrupts the citric acid cycle, leading to reduced production of ATP and NADH, and can impair the synthesis of neurotransmitters like glutamate (B1630785) and GABA.[4][6]

Transketolase is a cytosolic enzyme that plays a central role in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[11] It utilizes TPP to catalyze the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[12] This function is vital for two main reasons:

-

It provides a route for the synthesis of ribose-5-phosphate (B1218738), the precursor for nucleotide and nucleic acid synthesis.[2]

-

It generates NADPH, which is essential for reductive biosynthesis (e.g., fatty acid synthesis) and for maintaining the cellular redox state by regenerating reduced glutathione.[7]

The activity of erythrocyte transketolase is a well-established diagnostic marker for thiamine nutritional status.[13][14]

This mitochondrial complex is responsible for the oxidative decarboxylation of branched-chain α-keto acids derived from the metabolism of leucine, isoleucine, and valine.[2][6] TPP is the cofactor for the E1 component. A defect in this complex leads to the accumulation of branched-chain amino acids and their ketoacid derivatives, a condition known as Maple Syrup Urine Disease.

Quantitative Data on TPP-Dependent Enzymes

The interaction between TPP and its apoenzymes is characterized by high affinity. Understanding the kinetics of these enzymes is crucial for developing targeted therapeutics.

| Enzyme Complex | Component | Organism | Substrate | Km (μM) | Reference |

| Pyruvate Dehydrogenase | E1 | E. coli | Pyruvate | 150 - 300 | [15] |

| Pyruvate Dehydrogenase | E1 | Porcine | Pyruvate | 25 - 50 | [16] |

| α-Ketoglutarate Dehydrogenase | E1 | E. coli | α-Ketoglutarate | 30 - 100 | [16] |

| Transketolase | - | S. cerevisiae | Xylulose-5-P | 40 - 60 | [13] |

| Transketolase | - | E. coli | TPP | ~0.1 (high affinity) | [17] |

| Pyruvate Decarboxylase | - | S. cerevisiae | Pyruvate | 300 - 500 | [16] |

Note: Km values can vary significantly based on experimental conditions (pH, temperature, ionic strength). The values presented are indicative ranges from the literature.

Experimental Protocols for TPP-Enzyme Analysis

Studying TPP-dependent enzymes requires robust and specific assays. Below are outlines of key experimental protocols.

This method measures the overall activity of the PDC by monitoring the reduction of NAD⁺, which is coupled to the oxidation of pyruvate.

-

Principle: The final enzyme of the complex, dihydrolipoamide (B1198117) dehydrogenase (E3), reduces NAD⁺ to NADH. The rate of NADH formation, monitored spectrophotometrically at 340 nm, is proportional to the PDC activity.

-

Reagents:

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 2 mM MgCl₂)

-

Thiamine Pyrophosphate (TPP), ~0.2 mM

-

Coenzyme A (CoA), ~0.1 mM

-

NAD⁺, ~2.5 mM

-

Cysteine-HCl (to keep CoA reduced)

-

Pyruvate (substrate), ~5 mM

-

Enzyme source (e.g., mitochondrial extract, purified complex)

-

-

Procedure:

-

Pre-incubate the enzyme source in the assay buffer with TPP, CoA, NAD⁺, and cysteine at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding pyruvate.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

-

Notes: This assay can be adapted to a 96-well plate format for higher throughput. Controls lacking pyruvate or the enzyme source are essential.

This is a classic diagnostic test for thiamine deficiency. It measures the basal activity of transketolase in erythrocyte lysates and the activity after stimulation with exogenous TPP. A significant increase upon TPP addition (the "TPP effect") indicates a deficiency.

-

Principle: Transketolase activity is measured by the rate of conversion of ribose-5-phosphate to sedoheptulose-7-phosphate. The disappearance of the substrate (ribose-5-phosphate) is monitored.

-

Reagents:

-

Erythrocyte hemolysate (prepared from a whole blood sample)

-

Reaction Buffer (e.g., Tris-HCl, pH 7.6)

-

Ribose-5-phosphate (substrate)

-

Thiamine Pyrophosphate (TPP) solution (for the stimulated assay)

-

Colorimetric reagent (e.g., orcinol-ferric chloride, which reacts with pentoses)

-

-

Procedure:

-

Prepare two sets of reaction tubes for each sample: one for basal activity and one for TPP-stimulated activity.

-

To the "stimulated" tubes, add a saturating concentration of TPP. Add an equal volume of buffer to the "basal" tubes.

-

Add the hemolysate to all tubes and pre-incubate.

-

Initiate the reaction by adding ribose-5-phosphate.

-

Incubate for a fixed time (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Centrifuge to remove precipitated protein.

-

Measure the remaining ribose-5-phosphate in the supernatant using a colorimetric method (e.g., orcinol (B57675) reaction).

-

Calculate the activity based on the amount of substrate consumed. The TPP effect is expressed as the percentage increase in activity in the presence of added TPP.

-

TPP-Dependent Enzymes as Drug Targets

The essential nature of TPP-dependent enzymes, coupled with structural differences between mammalian and microbial or cancer cell enzymes, makes them attractive targets for drug development.[18][19]

-

Antimicrobials & Herbicides: Differences in the active sites of TPP-dependent enzymes between humans and pathogens (bacteria, fungi) or plants can be exploited to design selective inhibitors.[18]

-

Oncology: Many cancer cells exhibit altered glucose metabolism (the Warburg effect) and can show increased reliance on pathways involving TPP-dependent enzymes.[9] Therefore, inhibitors of enzymes like PDC or transketolase are being investigated as potential anti-cancer agents.[20] For instance, small-molecule inhibitors of PDH E1 have shown promise in preclinical cancer models.[20]

-

Neuroprotection: Given the high energy demand of the brain and its reliance on glucose metabolism, dysfunction of TPP-dependent enzymes is implicated in neurodegenerative diseases.[3] Modulating these enzymes could offer therapeutic avenues.

The development of thiamine analogs and substrate mimics that can selectively inhibit specific TPP-dependent enzymes is an active area of research.[16][18][21] These compounds serve as valuable chemical probes to dissect the roles of these enzymes in disease and as potential starting points for new therapeutics.[22]

References

- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 3. portlandpress.com [portlandpress.com]

- 4. Thiamine deficiency - Wikipedia [en.wikipedia.org]

- 5. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. Thiamine-responsive lactic acidaemia: role of pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Transketolase - Wikipedia [en.wikipedia.org]

- 13. Properties and functions of the thiamin diphosphate dependent enzyme transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The determination of thiamin pyrophosphate in blood and other tissues, and its correlation with erythrocyte transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Current mechanistic understanding of thiamin diphosphate-dependent enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Two-Species Model of transketolase explains donor substrate-binding, inhibition and heat-activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiamin diphosphate-dependent enzymes: from enzymology to metabolic regulation, drug design and disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00884C [pubs.rsc.org]

- 21. Studies on thiamine diphosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design and Synthesis of Thiamine Pyrophosphate (TPP) Analogues for Investigating the Structure-Activity Relationship (SAR) of Inhibitors of TPP-dependent Enzymes [repository.cam.ac.uk]

The Synthesis and Biosynthesis of Thiamine Pyrophosphate: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a multitude of enzymes central to carbohydrate and amino acid metabolism across all domains of life. Its intricate synthesis, both chemically in the laboratory and biologically within organisms, presents a fascinating area of study with significant implications for drug development, particularly in the pursuit of novel antimicrobial agents. This technical guide provides a comprehensive overview of the chemical synthesis and the diverse biosynthetic pathways of TPP, complete with detailed experimental protocols and quantitative data to aid researchers in this field.

Chemical Synthesis of Thiamine Pyrophosphate

The laboratory synthesis of TPP from thiamine hydrochloride is a critical process for generating standards for analytical purposes and for various biochemical studies. The most common method involves the phosphorylation of the hydroxyl group of thiamine.

Synthesis of Thiamine Pyrophosphate from Thiamine

A prevalent method for the chemical synthesis of TPP involves the phosphorylation of thiamine using pyrophosphoryl chloride in an inert solvent.

Reaction Scheme:

A two-step process is often employed, starting with the synthesis of thiamine monophosphate (TMP), which is then further phosphorylated to TPP.[1] A one-pot synthesis is also possible but may lead to a mixture of products requiring more extensive purification.

General Protocol for TPP Synthesis:

A detailed, modern protocol for the chemical synthesis of TPP can be adapted from various literature sources. A general approach involves the reaction of thiamine hydrochloride with a phosphorylating agent like pyrophosphoryl chloride in a suitable solvent, followed by purification.

Note: The chemical synthesis of TPP can be challenging due to the potential for side reactions and the lability of the pyrophosphate bond. Yields can vary significantly based on the specific conditions and purification methods employed.

Biosynthesis of Thiamine Pyrophosphate

Living organisms have evolved sophisticated enzymatic pathways to synthesize TPP de novo or to salvage it from the environment. These pathways vary between prokaryotes and eukaryotes, offering potential targets for selective drug design.

De Novo Biosynthesis in Prokaryotes (e.g., Escherichia coli and Bacillus subtilis)

In bacteria, the biosynthesis of TPP is a convergent pathway where the pyrimidine (B1678525) and thiazole (B1198619) moieties are synthesized separately and then coupled.[2][3]

-

Pyrimidine Moiety Synthesis: The pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in purine (B94841) biosynthesis. This complex rearrangement is catalyzed by hydroxymethylpyrimidine phosphate (B84403) synthase (ThiC) .[1][3] The resulting 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) is then pyrophosphorylated by hydroxymethylpyrimidine (phosphate) kinase (ThiD) to yield HMP-PP.[1][3]

-

Thiazole Moiety Synthesis: The thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P), is formed from 1-deoxy-D-xylulose 5-phosphate (DXP), tyrosine (in E. coli), and cysteine.[1] This process involves a series of enzymes including DXP synthase (Dxs) , thiazole synthase (ThiG) , and a sulfur-carrier protein ThiS activated by ThiF .[1]

-

Coupling and Final Phosphorylation: Thiamine phosphate synthase (ThiE) catalyzes the condensation of HMP-PP and HET-P to form thiamine monophosphate (TMP).[3] The final step is the ATP-dependent phosphorylation of TMP to TPP, catalyzed by thiamine phosphate kinase (ThiL) .[3]

De Novo Biosynthesis in Eukaryotes (e.g., Yeast and Plants)

Eukaryotic TPP biosynthesis also involves the separate synthesis and subsequent coupling of pyrimidine and thiazole moieties, though the enzymatic machinery and subcellular localization differ from prokaryotes.[4]

-

In Yeast (Saccharomyces cerevisiae): The pyrimidine moiety is derived from histidine and pyridoxal (B1214274) phosphate. The thiazole moiety synthesis is also distinct from the prokaryotic pathway.

-

In Plants (Arabidopsis thaliana): The biosynthesis of the pyrimidine and thiazole moieties occurs in the plastids.[5] The intermediates are then transported to the cytosol for the final steps of TPP synthesis.

Salvage Pathways

Many organisms possess salvage pathways to recycle thiamine and its precursors from the environment, conserving the energy required for de novo synthesis.[4] These pathways typically involve kinases that phosphorylate salvaged intermediates. For instance, free thiamine can be converted to TPP by thiamine pyrophosphokinase (TPK) in a single step in some organisms, while in others like E. coli, it is first converted to TMP by thiamine kinase (ThiK) and then to TPP by ThiL.[6]

Quantitative Data on TPP Biosynthesis Enzymes

The kinetic parameters of the enzymes involved in TPP biosynthesis are crucial for understanding the efficiency and regulation of the pathway. The following table summarizes available data for key enzymes from different organisms.

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| ThiC | Escherichia coli | AIR, SAM | ~100 (AIR) | ~0.003 | ~30 | [7] |

| ThiD | Bacillus subtilis | HMP | - | - | - | |

| HMP-P | - | - | - | |||

| ThiE | Escherichia coli | HMP-PP, THZ-P | 1 (HMP-PP), 2 (THZ-P) | - | - | [8] |

| ThiL | Pseudomonas aeruginosa | TMP, ATP | 8.0 ± 3.5 (TMP), 111 ± 8 (ATP) | 0.067 ± 0.003 | 8.4 x 103 | [6] |

Note: Kinetic data can vary depending on the experimental conditions. The values presented here are indicative and should be consulted with the original literature for detailed context.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of TPP synthesis and biosynthesis.

Cloning, Expression, and Purification of a His-tagged TPP Biosynthesis Enzyme (e.g., E. coli ThiE)

This protocol describes a general procedure for producing and purifying a recombinant His-tagged enzyme for biochemical characterization.[9][10]

1. Gene Cloning:

- Amplify the thiE gene from E. coli genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and BamHI).

- Digest the PCR product and a pET expression vector (e.g., pET-28a) with the corresponding restriction enzymes.

- Ligate the digested gene into the vector to create the expression plasmid.

- Transform the plasmid into a suitable E. coli cloning strain (e.g., DH5α) and verify the sequence.

2. Protein Expression:

- Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).

- Grow a 1 L culture of the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

3. Protein Purification:

- Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

- Lyse the cells by sonication or high-pressure homogenization.

- Clarify the lysate by centrifugation.

- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

- Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

- Analyze the purified protein by SDS-PAGE.

- For further purification, perform size-exclusion chromatography.

In Vitro Reconstitution of the TPP Biosynthesis Pathway

This experiment aims to produce TPP from its initial precursors using purified enzymes.[5]

Reaction Mixture (a representative example):

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrates: 5-aminoimidazole ribotide (AIR), S-adenosylmethionine (SAM), 1-deoxy-D-xylulose 5-phosphate (DXP), tyrosine, cysteine, ATP, MgCl2

-

Purified Enzymes: ThiC, ThiD, Dxs, ThiF, ThiS, ThiG, ThiH, ThiI, ThiE, ThiL

-

Incubation: 37°C for a specified time (e.g., 2-4 hours).

Analysis:

-

Terminate the reaction by adding trichloroacetic acid.

-

Analyze the formation of TPP using the HPLC method described below.

Enzyme Assays

4.3.1. Thiamine Phosphate Synthase (ThiE) Activity Assay (HPLC-based):

This assay measures the formation of thiamine monophosphate (TMP) from its substrates.

-

Reaction Mixture: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 100 µM HMP-PP, 100 µM HET-P, and purified ThiE.

-

Incubation: 37°C for 30 minutes.

-

Termination and Analysis: Stop the reaction by adding an equal volume of 10% trichloroacetic acid. Centrifuge to pellet the precipitated protein. Analyze the supernatant for TMP formation using the HPLC method described in section 4.4.

4.3.2. Thiamine Phosphate Kinase (ThiL) Activity Assay (Continuous Spectrophotometric):

This coupled-enzyme assay continuously monitors the production of ADP, which is stoichiometric with the formation of TPP.

-

Reaction Mixture: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 1 mM ATP, 0.5 mM TMP, lactate (B86563) dehydrogenase (LDH), and pyruvate (B1213749) kinase (PK).

-

Procedure: Initiate the reaction by adding purified ThiL. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

HPLC Analysis of Thiamine and its Phosphates

This method allows for the separation and quantification of thiamine, TMP, and TPP.[11][12]

-

Sample Preparation: Deproteinate samples (e.g., from enzyme assays or cell lysates) by adding trichloroacetic acid to a final concentration of 5-10%. Centrifuge and collect the supernatant.

-

Derivatization (Thiochrome Method): In an alkaline environment (e.g., using NaOH), oxidize the thiamine compounds to their highly fluorescent thiochrome (B1210408) derivatives using potassium ferricyanide.

-

HPLC System:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). Ion-pairing agents like tetrabutylammonium (B224687) hydroxide (B78521) can be added to improve the retention of the phosphorylated compounds.

-

Detection: Fluorescence detector with excitation at ~365 nm and emission at ~435 nm.

-

-

Quantification: Use external standards of thiamine, TMP, and TPP to create a calibration curve for quantification.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Prokaryotic De Novo TPP Biosynthesis Pathway

Caption: Prokaryotic de novo biosynthesis pathway of Thiamine Pyrophosphate.

TPP Salvage Pathways

Caption: Overview of Thiamine Pyrophosphate salvage pathways.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for recombinant enzyme characterization.

Conclusion

The synthesis and biosynthesis of thiamine pyrophosphate represent a rich field of study with direct relevance to human health and the development of new therapeutics. The distinct enzymatic pathways for TPP biosynthesis in prokaryotes compared to eukaryotes provide promising targets for the development of novel antibiotics. This guide has provided a comprehensive overview of the chemical synthesis and biosynthetic pathways of TPP, along with detailed experimental protocols and quantitative data to empower researchers in their endeavors to further unravel the complexities of this essential cofactor and exploit its metabolic pathways for therapeutic benefit.

References

- 1. Biosynthesis of Thiamin Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Considerations about the Continuous Assay Methods, Spectrophotometric and Spectrofluorometric, of the Monophenolase Activity of Tyrosinase | MDPI [mdpi.com]

- 3. Thiamine biosynthesis in Escherichia coli: in vitro reconstitution of the thiazole synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. Cloning, Expression, and Purification of Histidine-Tagged Escherichia coli Dihydrodipicolinate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thiamine Pyrophosphate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies related to Thiamine (B1217682) Pyrophosphate-d3. This deuterated analog of thiamine pyrophosphate serves as a critical internal standard for mass spectrometry-based quantification of its endogenous counterpart in various biological matrices.

Certificate of Analysis: Representative Data

The following tables summarize typical quantitative data found on a Certificate of Analysis for Thiamine Pyrophosphate-d3, compiled from various suppliers.

Table 1: General Properties

| Parameter | Specification |

| Chemical Name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)thiazolium-d3 Chloride |

| Molecular Formula | C₁₂H₁₆D₃ClN₄O₇P₂S |

| Molecular Weight | 463.79 g/mol |

| CAS Number | 2483831-79-2 |

| Unlabeled CAS Number | 154-87-0 |

Table 2: Quality Control Specifications

| Test | Method | Specification |

| Purity | HPLC | ≥94%[1] |

| Chemical Purity | Not Specified | 95%[2] |

| Purity (HPLC) | HPLC | >95%[3] |

| Isotopic Enrichment | Mass Spectrometry | ≥98% Deuterium (B1214612) incorporation |

| Identity | ¹H NMR, ³¹P NMR, MS | Conforms to structure |

| Appearance | Visual | White to off-white powder |

| Solubility | Visual | Soluble in water |

Experimental Protocols

The quality control of this compound typically involves a combination of chromatographic and spectroscopic techniques to ensure purity, identity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the chemical purity of the this compound lot.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions (Typical):

-

Column: A reverse-phase C18 column is commonly used.[4]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength of around 242 nm, which is the absorbance maximum for thiamine.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, typically water or the mobile phase, at a concentration of approximately 1 mg/mL. This is then diluted to an appropriate working concentration.

-

Analysis: The sample is injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

-

Objective: To confirm the molecular weight and assess the level of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) in positive mode is a common technique.[5]

-

Methodology:

-

Sample Infusion: The sample solution can be directly infused into the mass spectrometer or injected via an LC system.

-

Mass Transitions: For tandem mass spectrometry (MS/MS), specific mass transitions are monitored. For this compound, the precursor ion would be m/z 428.1, and a characteristic product ion would be m/z 124.85.[5] For the unlabeled analog, the transition is m/z 425.1 > 121.85.[5]

-

Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the parent ion corresponding to the molecular weight of this compound. The isotopic distribution is examined to determine the percentage of the d3-labeled species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of the molecule.

-

Instrumentation: A high-field NMR spectrometer.

-

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O.

-

Spectra Acquisition: ¹H NMR and ³¹P NMR spectra are typically acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integrations of the signals in the NMR spectra are compared with the expected structure of this compound. The absence of signals corresponding to the protons that have been replaced by deuterium confirms the labeling position.

-

Visualizations

Analytical Workflow for Quality Control

Role of Thiamine Pyrophosphate in the Pyruvate (B1213749) Dehydrogenase Complex

Thiamine pyrophosphate is a crucial coenzyme for several enzymatic reactions, including the pyruvate dehydrogenase complex (PDC), which links glycolysis to the citric acid cycle.

References

- 1. scbt.com [scbt.com]

- 2. Vitamin Bâ pyrophosphate chloride (thiamine pyrophosphate chloride) (pyrimidyl-methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-8741-0.001 [isotope.com]

- 3. Thiamine-d3 Pyrophosphate Chloride (d3-Major) [lgcstandards.com]

- 4. Instrument Multiplexing: Amplified Throughput for Measurement of Vitamin B1 in Whole Blood Using Parallel Liquid Chromatography Systems Interfaced to a Single Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nvkc.nl [nvkc.nl]

Key differences between thiamine and Thiamine pyrophosphate

An In-depth Technical Guide to the Core Differences Between Thiamine (B1217682) and Thiamine Pyrophosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiamine (Vitamin B1) is an essential water-soluble vitamin that serves as the precursor to its biologically active form, thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (TDP).[1] While thiamine is the dietary form of the vitamin, TPP is the functional coenzyme that participates in critical metabolic processes.[2] Understanding the distinct chemical, biosynthetic, and functional differences between these two molecules is fundamental for research into metabolic disorders, neurodegenerative diseases, and the development of novel therapeutic agents. This guide provides a detailed examination of these differences, supported by quantitative data, experimental methodologies, and pathway visualizations.

Chemical and Physical Properties